1-Fluoro-4-isocyano-2-(trifluoromethyl)benzene
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Overview
Description
1-Fluoro-4-isocyano-2-(trifluoromethyl)benzene is an organic compound characterized by the presence of a fluoro, isocyano, and trifluoromethyl group attached to a benzene ring
Preparation Methods
The synthesis of 1-Fluoro-4-isocyano-2-(trifluoromethyl)benzene typically involves the introduction of the isocyano group to a fluorobenzene derivative. One common method includes the reaction of 1-fluoro-2-(trifluoromethyl)benzene with a suitable isocyanating agent under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-Fluoro-4-isocyano-2-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the fluoro group.
Addition Reactions: The isocyano group can undergo addition reactions with various nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Fluoro-4-isocyano-2-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and probes for biological studies.
Industry: It is used in the production of specialty chemicals and materials with unique properties .
Mechanism of Action
The mechanism by which 1-Fluoro-4-isocyano-2-(trifluoromethyl)benzene exerts its effects involves interactions with specific molecular targets. The fluoro and trifluoromethyl groups can enhance the compound’s reactivity and stability, while the isocyano group can participate in various chemical transformations. These interactions can affect molecular pathways and lead to the desired chemical or biological outcomes .
Comparison with Similar Compounds
1-Fluoro-4-isocyano-2-(trifluoromethyl)benzene can be compared with other similar compounds such as:
1-Fluoro-4-(isocyanomethyl)benzene: Similar structure but lacks the trifluoromethyl group.
1-Fluoro-2-iodo-4-(trifluoromethyl)benzene: Contains an iodine atom instead of the isocyano group.
4-Fluorobenzyl isocyanate: Contains a benzyl group instead of the trifluoromethyl group.
The uniqueness of this compound lies in the combination of the fluoro, isocyano, and trifluoromethyl groups, which impart distinct chemical properties and reactivity .
Properties
IUPAC Name |
1-fluoro-4-isocyano-2-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F4N/c1-13-5-2-3-7(9)6(4-5)8(10,11)12/h2-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVANXIDOCXANJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C1=CC(=C(C=C1)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F4N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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